molecular formula C18H21NO B8676474 3-(Dibenzylamino)butan-2-one CAS No. 68543-43-1

3-(Dibenzylamino)butan-2-one

Cat. No.: B8676474
CAS No.: 68543-43-1
M. Wt: 267.4 g/mol
InChI Key: VPRWCKWKTYPOIG-UHFFFAOYSA-N
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Description

3-(Dibenzylamino)butan-2-one is a tertiary amine-containing ketone characterized by a dibenzylamino group (-N(CH₂C₆H₅)₂) at the 3-position and a ketone group at the 2-position of a four-carbon chain. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of α-amino ketones and their derivatives. Its structural features enable participation in diverse reactions, including nucleophilic additions and cyclizations, which are critical for synthesizing bioactive molecules and heterocycles .

Properties

CAS No.

68543-43-1

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

3-(dibenzylamino)butan-2-one

InChI

InChI=1S/C18H21NO/c1-15(16(2)20)19(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,15H,13-14H2,1-2H3

InChI Key

VPRWCKWKTYPOIG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Chain Lengths

Compounds sharing the dibenzylamino-ketone scaffold but differing in chain length or substituent positions exhibit distinct physicochemical and reactivity profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Physical State Key Spectral Data (IR, HRMS)
3-(Dibenzylamino)butan-2-one (3c) C₁₈H₂₁NO 267.37 67–77% Oil/Solid IR: ~1700 cm⁻¹ (C=O stretch)
2-(Dibenzylamino)-1-phenylpropan-1-one (10a) C₂₂H₂₁NO 315.41 63% Colorless oil ¹H NMR: δ 2.85–3.10 (m, CH₂)
2-(Dibenzylamino)-1-phenylpentan-1-one (10c) C₂₄H₂₅NO 343.46 72% Colorless oil HRMS: m/z 343.1912 [M+H]⁺

Key Observations :

  • Chain Length: Increasing chain length (e.g., from propanone (10a) to pentanone (10c)) correlates with higher molecular weight and altered solubility. For example, 10c (pentanone) exhibits lower polarity, favoring organic-phase reactions .
  • Reactivity : Shorter chains (e.g., 10a) show faster ketone participation in nucleophilic additions due to reduced steric hindrance .
Substituent-Modified Analogues

Substituents on the aromatic or aliphatic moieties significantly influence chemical behavior:

Compound Name Substituent Yield (%) Melting Point (°C) Application Notes
2-(Dibenzylamino)-2-[5-bromo-1-(triisopropylsilyl)-1H-indol-3-yl]-1-phenylethan-1-one 5-Bromoindole + TIPS group 75% N/A (oil) Enhanced electrophilicity for indole functionalization
3-(3,4-Dimethoxyphenyl)butan-2-one 3,4-Dimethoxyphenyl N/A N/A Bioactive precursor in pharmaceuticals
3-((4-Nitrophenyl)thio)butan-2-one 4-Nitrothiophenyl N/A N/A Electron-deficient ketone for SNAr reactions

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in 3-((4-nitrophenyl)thio)butan-2-one increases ketone electrophilicity, accelerating nucleophilic attack compared to 3c .
  • Steric Effects : Bulky groups (e.g., triisopropylsilyl (TIPS) in indole derivatives) reduce reaction yields due to hindered access to the reactive site .
Cyclic vs. Acyclic Derivatives

Cyclic α-amino ketones, such as quaternary α-allyl-α-arylamino cyclobutanones, demonstrate distinct stability and reactivity compared to acyclic analogues like 3c:

Compound Type Example Structure Yield (%) Reaction Conditions Notes
Cyclobutanone Derivative Quaternary α-allyl-α-arylamino cyclobutanone 60–75% THF, K₂CO₃, 3 days Higher ring strain enhances reactivity in cycloadditions
Acyclic Derivative This compound (3c) 67–77% CH₃COOEt, RT Flexible backbone enables diverse functionalization

Key Observations :

  • Ring Strain: Cyclobutanones undergo faster ring-opening reactions due to inherent strain, whereas acyclic derivatives like 3c prioritize ketone-specific transformations .

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